An In-Depth Technical Guide to 2-chloro-N-(pentan-2-yl)benzamide
An In-Depth Technical Guide to 2-chloro-N-(pentan-2-yl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-(pentan-2-yl)benzamide, identified by the CAS number 349136-53-4, is a synthetic amide derivative belonging to the broader class of 2-chlorobenzamides.[1][2][3] The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] The presence of a chlorine atom at the ortho-position of the benzoyl ring, combined with an N-alkyl substituent, imparts specific physicochemical properties that can significantly influence the molecule's interaction with biological targets. This guide provides a comprehensive overview of 2-chloro-N-(pentan-2-yl)benzamide, including its chemical and physical properties, a detailed synthesis protocol, spectroscopic analysis, potential applications in drug discovery, and essential safety information.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-chloro-N-(pentan-2-yl)benzamide is presented in the table below. These properties are crucial for its handling, formulation, and application in a research setting.
| Property | Value | Source |
| CAS Number | 349136-53-4 | [1], [3] |
| Molecular Formula | C₁₂H₁₆ClNO | [1] |
| Molecular Weight | 225.72 g/mol | [1] |
| Physical State | Solid (expected) | Inferred from similar compounds |
| Purity | Typically ≥95% | [2] |
| Storage | Sealed in a dry, room temperature environment | [1] |
Synthesis and Purification
The synthesis of 2-chloro-N-(pentan-2-yl)benzamide typically follows a standard amidation reaction, where 2-chlorobenzoyl chloride is reacted with pentan-2-amine. This method, a variation of the Schotten-Baumann reaction, is a robust and widely used procedure for forming amide bonds.[7]
Experimental Protocol: Synthesis of 2-chloro-N-(pentan-2-yl)benzamide
Materials:
-
2-Chlorobenzoyl chloride
-
Pentan-2-amine
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
A suitable base (e.g., triethylamine or pyridine)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentan-2-amine (1.0 equivalent) and the base (1.2 equivalents) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 2-chlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the flask dropwise over 15-20 minutes. The use of a dropping funnel is recommended to control the rate of addition and manage the exothermic nature of the reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. These washes serve to remove unreacted amine, excess acid chloride (as the carboxylic acid), and any remaining aqueous-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system, such as a gradient of hexane and ethyl acetate, to obtain the purified 2-chloro-N-(pentan-2-yl)benzamide.
Synthesis Workflow Diagram
Caption: A schematic overview of the synthesis of 2-chloro-N-(pentan-2-yl)benzamide.
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-chlorophenyl group, typically in the range of 7.2-7.8 ppm. The protons of the pentyl group will appear in the aliphatic region (0.8-4.0 ppm), with the methine proton adjacent to the nitrogen being the most deshielded. The N-H proton of the amide will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the amide at around 165-170 ppm. The aromatic carbons will resonate in the 120-140 ppm region, and the aliphatic carbons of the pentyl group will be found in the upfield region.
-
IR Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the amide group, typically in the region of 1630-1680 cm⁻¹. Another key feature will be the N-H stretching vibration, which appears as a sharp to broad band around 3300 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (225.72 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).
Applications in Medicinal Chemistry
The benzamide moiety is a "privileged scaffold" in drug discovery, meaning it is a structural framework that can bind to multiple biological targets with high affinity.[4] 2-chlorobenzamide derivatives, in particular, have been investigated for a range of therapeutic applications.
-
Antimicrobial and Antifungal Activity: Several studies have reported the synthesis of 2-chlorobenzamide derivatives with significant antimicrobial and disinfectant properties.[5][8] The mechanism of action is often related to the disruption of essential cellular processes in microorganisms.
-
Anticancer Properties: The benzamide scaffold is present in several approved anticancer drugs, particularly histone deacetylase (HDAC) inhibitors.[9][10] The 2-chloro substitution can influence the binding affinity and selectivity of these compounds for different HDAC isoforms. Research into related N-substituted benzamides has shown potent anti-proliferative activity against various cancer cell lines.[11]
-
Enzyme Inhibition: Benzamide derivatives have been explored as inhibitors for a variety of enzymes. The specific substitution pattern on the aromatic ring and the N-substituent play a crucial role in determining the inhibitory potency and selectivity.[12]
Logical Relationship: Structure-Activity Relationship (SAR) Considerations
Caption: Key structural components of 2-chloro-N-(pentan-2-yl)benzamide for SAR studies.
Safety and Handling
As with any chemical substance, 2-chloro-N-(pentan-2-yl)benzamide should be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for benzamide derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the compound.[13][14][15][16]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[13][16] Use in a well-ventilated area or a fume hood.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]
-
Toxicity: While specific toxicity data for this compound is lacking, related benzamides can be harmful if swallowed or inhaled and may cause skin and eye irritation.[13][14]
Conclusion
2-chloro-N-(pentan-2-yl)benzamide is a molecule of interest for researchers in medicinal chemistry and drug discovery. Its synthesis is straightforward, and its structure incorporates the pharmacologically significant 2-chlorobenzamide scaffold. While further studies are needed to fully elucidate its biological activity profile, the information presented in this guide, based on the properties of closely related compounds, provides a solid foundation for future research and development endeavors. The exploration of its potential as an antimicrobial, anticancer, or enzyme-inhibiting agent could lead to the discovery of novel therapeutic leads.
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2-chloro-n-(pentan-2-yl)propanamide (C8H16ClNO). PubChemLite. Available at: [Link]
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Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]
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CAS#:1797160-27-0 | 2-chloro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide. Chemsrc. Available at: [Link]
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